molecular formula C12H11NO4S B021515 4-[(4-Aminophenyl)sulfonyl]resorcinol CAS No. 105456-60-8

4-[(4-Aminophenyl)sulfonyl]resorcinol

Cat. No.: B021515
CAS No.: 105456-60-8
M. Wt: 265.29 g/mol
InChI Key: NQQLJFOGMTTYCZ-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)sulfonyl]resorcinol is a sulfonamide derivative of resorcinol (1,3-dihydroxybenzene) with a 4-aminophenyl group attached via a sulfonyl bridge. Its molecular formula is C₁₂H₁₁NO₄S, with a molecular weight of 265.29 g/mol. The compound features a polar sulfonamide group (-SO₂-NH-) and two hydroxyl groups on the resorcinol ring, which confer both hydrophilic and aromatic properties.

Properties

CAS No.

105456-60-8

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonylbenzene-1,3-diol

InChI

InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2

InChI Key

NQQLJFOGMTTYCZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- typically involves the reaction of 1,3-benzenediol with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are often employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aminophenyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlororesorcinol

Molecular Formula : C₆H₅ClO₂
Molecular Weight : 144.56 g/mol
Key Features :

  • A resorcinol derivative with a chlorine substituent at the 4-position.
  • Lacks the sulfonamide and aminophenyl groups present in the target compound.
  • Exhibits antiseptic and disinfectant properties due to the electron-withdrawing chlorine atom, which enhances reactivity in electrophilic substitution reactions .

Applications : Used in organic synthesis and as an intermediate in dye production.

Property 4-[(4-Aminophenyl)sulfonyl]resorcinol 4-Chlororesorcinol
Functional Groups Sulfonamide, hydroxyl, aminophenyl Chlorine, hydroxyl
Molecular Weight (g/mol) 265.29 144.56
Bioactivity Potential enzyme inhibition Antiseptic

4-Hexylresorcinol

Molecular Formula : C₁₂H₁₈O₂
Molecular Weight : 194.27 g/mol
Key Features :

  • Contains a hexyl chain at the 4-position of resorcinol.
  • The alkyl chain increases lipophilicity, enhancing membrane permeability.
  • Demonstrates antioxidant and antimicrobial activity, widely used in cosmetics and food preservation .

Applications : Active ingredient in throat lozenges, skin-lightening creams, and food additives.

Property 4-[(4-Aminophenyl)sulfonyl]resorcinol 4-Hexylresorcinol
Substituent Sulfonamide-aminophenyl Hexyl chain
Solubility Moderate in polar solvents High in lipids
Commercial Use Research-oriented Cosmetics, food

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide

Molecular Formula : C₁₄H₁₄N₂O₃S
Molecular Weight : 290.34 g/mol
Key Features :

  • Shares the 4-aminophenylsulfonyl moiety but replaces the resorcinol core with an acetamide group.

Applications : Studied for its role in inhibiting dihydrofolate reductase in parasitic infections.

Property 4-[(4-Aminophenyl)sulfonyl]resorcinol N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide
Core Structure Resorcinol Acetamide
Bioactivity Enzyme inhibition (hypothetical) Antibacterial, immunomodulatory

4-Butylresorcinol

Molecular Formula : C₁₀H₁₄O₂
Molecular Weight : 166.22 g/mol
Key Features :

  • Features a butyl chain at the 4-position, shorter than hexylresorcinol.
  • Used in depigmentation agents and polymer stabilization due to its radical-scavenging properties .

Applications : Skincare products, industrial antioxidant.

Property 4-[(4-Aminophenyl)sulfonyl]resorcinol 4-Butylresorcinol
Substituent Sulfonamide-aminophenyl Butyl chain
Stability High (aromatic + hydrogen bonding) Moderate

Research Findings and Implications

  • Synthetic Accessibility: The sulfonamide group in 4-[(4-Aminophenyl)sulfonyl]resorcinol allows for versatile derivatization, similar to methods used for benzenesulfonamide synthesis (e.g., condensation with sulfonyl chlorides) .
  • Safety Profile: Unlike 4-hexylresorcinol (regulated in cosmetics) or 4-chlororesorcinol (hazardous), the target compound’s toxicity remains uncharacterized, necessitating further investigation .

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